molecular formula C10H12ClN3O2 B1488736 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 2090294-29-2

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1488736
CAS RN: 2090294-29-2
M. Wt: 241.67 g/mol
InChI Key: JYFWHSWHILZYAM-UHFFFAOYSA-N
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Description

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, also known as TBCO, is a heterocyclic organic compound that has been of interest to scientists due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. TBCO is a five-membered ring structure composed of an oxygen atom, two nitrogen atoms, and two carbon atoms. The nitrogen atoms form an isoxazole ring, while the two carbon atoms are connected to a chloromethyl group. TBCO has been studied for its unique properties and potential applications.

Scientific Research Applications

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used as a starting material for the synthesis of various biologically active compounds such as inhibitors of the enzyme thymidine kinase, which is involved in DNA replication. In material science, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used to synthesize polymers with interesting properties such as high thermal stability and low water solubility. In biochemistry, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used to synthesize inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the isoxazole ring and the chloromethyl group. This bond is thought to be responsible for the biological activity of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, as it is believed to interact with various enzymes and other proteins.
Biochemical and Physiological Effects
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme thymidine kinase, which is involved in DNA replication, and the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, it is non-toxic and has a low environmental impact. However, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is also relatively expensive and has a limited shelf life.

Future Directions

Future research on 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole could focus on its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. For example, further research could be conducted to explore its potential as an inhibitor of various enzymes, its potential as a starting material for the synthesis of polymers, and its potential as an inhibitor of the enzyme acetylcholinesterase. In addition, further research could be conducted to explore the mechanism of action of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole and to develop more efficient synthesis methods. Finally, further research could be conducted to explore the potential toxicity and environmental impact of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole.

properties

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFWHSWHILZYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
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3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
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3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
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3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
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3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole

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